Pipamperone
Overview
Description
Pipamperone is an antipsychotic medication primarily used in the treatment of behavioral disorders in individuals with mental retardation and severe mental depression. It has been shown to improve sleep disorders in depressive inpatients and is considered more alerting and amenable by nursing staff during treatment . Pipamperone is also prescribed to prevent impulsive aggressive behavior in various psychiatric conditions .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pipamperone is not directly discussed in the provided papers. However, the molecular structure of related compounds, such as CoCl2(PiPrPh2)2, has been determined using X-ray diffraction methods . This implies that similar analytical techniques could be used to elucidate the molecular structure of pipamperone.
Chemical Reactions Analysis
Pipamperone has been shown to influence the expression of the dopamine D4 receptor, suggesting that it may act as a pharmacological chaperone, aiding in the correct folding and increased expression of this receptor . Additionally, pipamperone's electrochemical reduction has been studied, showing a well-defined irreversible reduction peak in differential-pulse polarography .
Physical and Chemical Properties Analysis
The physical and chemical properties of pipamperone are not explicitly detailed in the provided papers. However, the pharmacokinetics of pipamperone have been studied, revealing that the drug's apparent volume of distribution and clearance are influenced by body weight, which is important for dosing recommendations in children and adolescents . The electrochemical properties of pipamperone have also been characterized, allowing for its determination in pharmaceutical formulations .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy of pipamperone. In a study with female mental retardates, pipamperone showed significant improvement in behavioral disorders compared to placebo . Another study confirmed its effectiveness in relieving sleep disorders in depressive inpatients . However, the scientific basis for treating impulsive aggressive behavior with pipamperone is limited, and due to adverse side effects, it is not considered the first choice for such treatment . Population pharmacokinetics related to effectiveness and side effects in children and adolescents have also been studied, providing insights into optimal dosing strategies .
Scientific Research Applications
Specific Scientific Field
Psychiatry and Psychopharmacology
Summary of the Application
Pipamperone is a frequently prescribed antipsychotic in children and adolescents in the Netherlands, Belgium, and Germany . It is used in the treatment of chronic psychoses and states of aggressiveness of various origins .
Methods of Application or Experimental Procedures
In a study, pipamperone concentrations were collected from Dutch pediatric patients in a prospective naturalistic trial, and German pediatric patients in a therapeutic drug monitoring service . A total of 70 pipamperone concentrations were used to develop a population pharmacokinetic model with non-linear mixed-effects modeling .
Results or Outcomes
The apparent volume of distribution was 416 L/70 kg and the apparent clearance was 22.1 L/h/70 kg . The median measured pipamperone trough concentrations were numerically higher in responders (98.0 µg/L) than in non-responders (58.0 µg/L), although non-significant . A twice-daily 0.6-mg/kg dosage was better than a fixed dosage to attain the concentration range observed in responders .
Application in Neurology
Specific Scientific Field
Neurology and Neuropharmacology
Summary of the Application
Pipamperone is an antipsychotic medication that has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .
Methods of Application or Experimental Procedures
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .
Results or Outcomes
Extrapyramidal adverse effects appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity . Pipamperone has a 15-fold higher affinity for D4 than D2 receptors .
Application as a Sleep Aid for Depression
Specific Scientific Field
Summary of the Application
Pipamperone is used as a sleep aid for depression . It has been noted for its ability to normalize sleep rhythms in psychiatric patients .
Methods of Application or Experimental Procedures
Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .
Results or Outcomes
Pipamperone has been found to manage agitation and disordered sleep . It has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .
Application in the Treatment of Schizophrenia
Specific Scientific Field
Psychiatry and Psychopharmacology
Summary of the Application
Pipamperone is a typical antipsychotic of the butyrophenone family used in the treatment of schizophrenia .
Methods of Application or Experimental Procedures
Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .
Results or Outcomes
Pipamperone has been found to be effective in the treatment of schizophrenia . It has been noted for its ability to decrease positive psychotic symptoms, such as delusions and hallucinations .
Application as an Antidepressant
Specific Scientific Field
Psychiatry and Psychopharmacology
Summary of the Application
Low-dose pipamperone (5 mg twice daily) has been found to accelerate and enhance the antidepressant effect of citalopram (40 mg once daily), in a combination referred to as PipCit .
Methods of Application or Experimental Procedures
Pipamperone acts as an antagonist of the 5-HT2A, 5-HT2B, 5-HT2C, D2, D3, D4, α1-adrenergic, and α2-adrenergic receptors . It shows much higher affinity for the 5-HT2A and D4 receptors over the D2 receptor .
Results or Outcomes
Pipamperone has been found to accelerate and enhance the antidepressant effect of citalopram . It is also used to normalize mood and sleep patterns and has antianxiety effects in neurotic patients .
Application in the Treatment of Aggressiveness
Specific Scientific Field
Psychiatry and Psychopharmacology
Summary of the Application
Pipamperone is used in the treatment of states of aggressiveness of various origins .
Methods of Application or Experimental Procedures
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .
Results or Outcomes
Pipamperone, showing antidopaminergic and anti-serotonergic properties, has been noted for its anti-agitation effects . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Safety And Hazards
properties
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPFOAXAHJUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2448-68-2 (di-hydrochloride) | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048369 | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in methanol | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pipamperone | |
CAS RN |
1893-33-0 | |
Record name | Pipamperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipamperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPAMPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>254 | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.